molecular formula C16H11ClN2OS B2375181 N-(2-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 303998-32-5

N-(2-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2375181
CAS No.: 303998-32-5
M. Wt: 314.79
InChI Key: HZAVDZUKBWXQJU-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide is a heterocyclic compound that contains a thiazole ring, a phenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-aminothiophenol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide
  • N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
  • Indole derivatives

Uniqueness

N-(2-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide is unique due to its specific combination of a thiazole ring with chlorophenyl and phenyl groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS/c17-12-8-4-5-9-13(12)18-15(20)14-10-21-16(19-14)11-6-2-1-3-7-11/h1-10H,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAVDZUKBWXQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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